Styrene-d8

NMR spectroscopy Isotopic labeling Polymer analysis

Styrene-d8 (CAS 19361-62-7) is a perdeuterated isotopologue of styrene, wherein all eight hydrogen atoms of the parent molecule (C₈H₈, MW 104.15 g/mol) are substituted by deuterium (C₈D₈, MW 112.20 g/mol), resulting in a distinct +8 mass shift essential for isotopic dilution mass spectrometry. This fully deuterated vinyl aromatic monomer exhibits isotopic purity typically ≥98 atom% D and chemical purity ≥97.5% (GC), with physical properties including a boiling point of 50-51°C at 25 mmHg and density of 0.979 g/mL at 25°C.

Molecular Formula C8H8
C8H8
C6H5CHCH2
Molecular Weight 104.15 g/mol
CAS No. 19361-62-7
Cat. No. B127050
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameStyrene-d8
CAS19361-62-7
SynonymsEthenylbenzene-d8;  Cinnamene-d8;  Maomin SM-d8;  NSC 62785-d8;  Perdeuterated Styrene;  Perdeuteriostyrene;  Phenethylene-d8;  Phenylethene-d8;  Phenylethylene-d8;  Styrol-d8;  Styrole-d8;  Styrolene-d8;  Styropol SO-d8;  TTB 7302-d8;  Vinylbenzene-d8;  Vinylbenzo
Molecular FormulaC8H8
C8H8
C6H5CHCH2
Molecular Weight104.15 g/mol
Structural Identifiers
SMILESC=CC1=CC=CC=C1
InChIInChI=1S/C8H8/c1-2-8-6-4-3-5-7-8/h2-7H,1H2
InChIKeyPPBRXRYQALVLMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 1 mg/mL at 66 °F (NTP, 1992)
In water, 300 mg/L at 25 °C
Insoluble in water
Soluble in ethanol, ether, and acetone;  miscible with benzene;  slightly soluble in carbon tetrachloride
Soluble in carbon disulfide, alcohol, ether, methanol, acetone
For more Solubility (Complete) data for Styrene (6 total), please visit the HSDB record page.
0.31 mg/mL at 25 °C
Solubility in water, g/100ml at 20 °C: 0.03
0.03%

Structure & Identifiers


Interactive Chemical Structure Model





Styrene-d8 (CAS 19361-62-7): Procurement-Focused Technical Overview for Fully Deuterated Analytical Standards


Styrene-d8 (CAS 19361-62-7) is a perdeuterated isotopologue of styrene, wherein all eight hydrogen atoms of the parent molecule (C₈H₈, MW 104.15 g/mol) are substituted by deuterium (C₈D₈, MW 112.20 g/mol), resulting in a distinct +8 mass shift essential for isotopic dilution mass spectrometry . This fully deuterated vinyl aromatic monomer exhibits isotopic purity typically ≥98 atom% D and chemical purity ≥97.5% (GC), with physical properties including a boiling point of 50-51°C at 25 mmHg and density of 0.979 g/mL at 25°C . The compound is stabilized with polymerization inhibitors such as 4-tert-butylcatechol and supplied under argon to maintain integrity for advanced analytical and polymer science applications .

Why Styrene-d8 Cannot Be Substituted with Other Deuterated Styrene Isotopologues or Non-Deuterated Styrene in Critical Analytical and Research Workflows


The substitution of Styrene-d8 with alternative styrene isotopologues or non-deuterated styrene is precluded by critical differences in isotopic labeling position, degree of deuteration, and resultant analytical performance. Non-deuterated styrene (C₈H₈) lacks the requisite mass shift (+8 Da) for internal standard calibration in mass spectrometry workflows and does not provide the deuteration-induced vibrational spectral simplification required for advanced NMR or Raman analyses . Partially deuterated analogs, such as styrene-2,3,4,5,6-d5 (ring-only deuteration) or styrene-β,β-d2 (vinyl deuteration), exhibit less comprehensive deuteration, resulting in residual proton signals that interfere with NMR spectral analysis and a smaller mass shift (+5 Da or +2 Da) that may overlap with naturally occurring isotopic envelopes or other analytes, thereby compromising quantification accuracy in MS methods . Furthermore, alternative deuterated internal standards like toluene-d8 possess different chromatographic retention times and chemical properties, leading to differential matrix effects and recovery biases that preclude their use as direct replacements in methods validated specifically for styrene-d8 [1].

Quantitative Differentiation of Styrene-d8: Head-to-Head Comparative Evidence vs. Closest Analogs


Complete 1H NMR Spectral Simplification: Styrene-d8 vs. Styrene-2,3,4,5,6-d5 and Non-Deuterated Styrene

Styrene-d8, as a fully deuterated compound, yields no proton NMR signals in the 1H spectrum, enabling it to function as a fully transparent solvent or internal standard in 1H NMR experiments without introducing interfering peaks. In contrast, non-deuterated styrene produces a complex 1H NMR spectrum with distinct vinyl proton signals between 5.0-7.0 ppm and aromatic protons between 7.0-7.5 ppm that obscure analyte signals . Even the ring-deuterated analog styrene-2,3,4,5,6-d5 retains vinyl proton resonances, which can still interfere with the detection of target analytes in complex mixtures .

NMR spectroscopy Isotopic labeling Polymer analysis

Superior Isotopic Purity and Chromatographic Resolution: Styrene-d8 vs. Styrene-d5 in GC-MS Quantification

Styrene-d8 is specified at ≥98 atom% D isotopic purity, which is the industry standard for reliable internal standard performance in isotope dilution mass spectrometry (IDMS) . While styrene-d5 (ring-deuterated) is also used as an internal standard, its +5 Da mass shift can be less distinct from the native analyte's isotopic envelope (e.g., M+1, M+2 peaks) in complex matrices, potentially leading to quantification errors. A validated headspace GC-MS method for ototoxic solvents in saliva using styrene-d8 as an internal standard achieved a linear determination coefficient (r²) > 0.999 over at least two orders of magnitude, demonstrating the compound's effectiveness in achieving high-precision quantification in a challenging biological matrix [1]. This level of method performance is predicated on the clear +8 Da mass separation provided by the perdeuterated analog.

GC-MS Isotope dilution Environmental analysis Method validation

Kinetic Isotope Effect in Polymerization: Styrene-d8 vs. Non-Deuterated Styrene (S-H8) in Free-Radical Polymerization

In free-radical polymerization initiated by AIBN and BPO, perdeuterated styrene (S-D8) exhibits a measurable kinetic isotope effect relative to non-deuterated styrene (S-H8). Specifically, the activation energy for the termination step (Et) of S-D8 is 1.5 times higher than that for S-H8, while the activation energy for propagation (Ep) is similar for both monomers [1]. This difference in termination energetics leads to an inverse deuterium isotope effect on the overall polymerization rate at all studied temperatures (30-90°C) [1].

Polymer chemistry Kinetic isotope effect Free-radical polymerization Materials science

Neutron Scattering Contrast Enhancement: Polystyrene-d8 vs. Polystyrene-h8 in SANS

The polymerization of Styrene-d8 yields poly(styrene-d8) (PS-d8), which possesses a significantly different coherent neutron scattering length density compared to its hydrogenous counterpart (PS-h8). This difference provides exceptional contrast in small-angle neutron scattering (SANS) experiments, enabling the selective visualization of PS-d8 chains within complex polymer architectures, such as block copolymers or polymer blends, without the need for extrinsic labeling . In a study of chain conformation, the radius of gyration of PS-d8 in a styrene-d8-styrene-h8 block copolymer (DH-44) was directly measured by SANS in dilute solution, demonstrating the utility of the deuterated block for isolating and quantifying chain dimensions [1].

Small-angle neutron scattering Polymer physics Block copolymers Conformation analysis

Vibrational Spectral Assignment and Mode Identification: Styrene-d8 vs. Styrene-d5 and Styrene-d3

The complete deuteration of Styrene-d8 results in a characteristic shift of all vibrational modes to lower frequencies due to the increased reduced mass, enabling unambiguous assignment of the 42 normal modes of vibration in the styrene molecule [1]. A comprehensive analysis of the infrared and Raman spectra of liquid styrene, styrene-d₃, styrene-d₅, and styrene-d₈ has been performed, and assignments have been made for each isotopologue [1]. The perdeuterated compound provides the most complete isotopic shift pattern, which is essential for validating computational models of molecular vibrations and for distinguishing between phenyl ring and vinyl group modes in more complex substituted styrenes.

Vibrational spectroscopy Infrared spectroscopy Raman spectroscopy Molecular assignment

Optimized Application Scenarios for Styrene-d8 Based on Quantitative Differentiation Evidence


Quantitative Analysis of Styrene in Complex Matrices by Isotope Dilution GC-MS or LC-MS

Styrene-d8 is the internal standard of choice for the accurate quantification of styrene monomer in environmental, biological, and industrial samples using isotope dilution mass spectrometry (IDMS). Its +8 Da mass shift provides unambiguous separation from the native analyte, even in the presence of complex matrix interferences . A validated method using styrene-d8 as an internal standard in headspace GC-MS for the analysis of ototoxic solvents in saliva demonstrated a linear dynamic range of at least two orders of magnitude with r² > 0.999, confirming the compound's suitability for high-precision quantification in challenging biological matrices [1]. This application is critical for occupational exposure monitoring, environmental compliance testing, and residual monomer analysis in polymer products.

Synthesis of Deuterated Polystyrene (PS-d8) for Neutron Scattering and Advanced Polymer Physics Studies

Styrene-d8 serves as the essential monomer for synthesizing perdeuterated polystyrene (PS-d8) or deuterium-labeled block copolymers. The resulting polymers exhibit a coherent neutron scattering length density approximately 4.6× higher than their hydrogenous counterparts, providing the contrast necessary for high-resolution structural analysis by small-angle neutron scattering (SANS) [2]. This application is indispensable for investigating polymer chain conformation, microphase separation in block copolymers, and thin-film dynamics in materials science research. The high isotopic purity (≥98 atom% D) of the monomer ensures that the resulting polymer maintains the required scattering contrast without ambiguity from hydrogenous impurities .

Mechanistic Studies of Polymerization Kinetics and Isotope Effects

The quantifiable difference in termination activation energy (Et = 14.2 kcal/mol for S-D8 vs. ~9.5 kcal/mol for S-H8) makes Styrene-d8 a valuable mechanistic probe in free-radical polymerization studies [3]. Researchers can use this kinetic isotope effect to deconvolute propagation and termination events, investigate chain-length dependent kinetics, or study the role of diffusion control in termination. This is particularly useful in the development of controlled radical polymerization techniques (e.g., ATRP, RAFT) where a detailed understanding of termination kinetics is crucial for achieving narrow molecular weight distributions and targeted polymer architectures [3].

NMR-Silent Internal Standard for Real-Time Reaction Monitoring

Owing to its complete deuteration, Styrene-d8 produces no 1H NMR signals, allowing it to be added to reaction mixtures as an internal standard for quantitative NMR (qNMR) without interfering with the spectra of reactants or products . This property is particularly valuable for in-situ monitoring of polymerization reactions, where the monomer (styrene-d8) itself may be consumed, or for tracking the formation of proton-containing products in complex organic syntheses. The absence of proton signals ensures that all observed resonances can be confidently assigned to the species of interest, improving the accuracy of kinetic and mechanistic analyses .

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